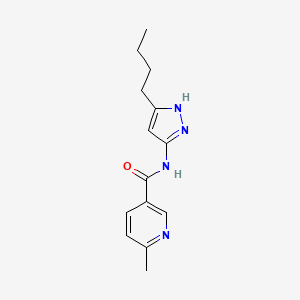![molecular formula C17H21N3O2 B7531393 Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B7531393.png)
Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MQP and is synthesized using a specific method that involves several steps. MQP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The exact mechanism of action of MQP is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes that are involved in various biological processes. MQP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a critical role in the transmission of nerve impulses in the brain.
Biochemical and Physiological Effects:
MQP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. MQP has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
MQP has several advantages and limitations for laboratory experiments. One of the primary advantages of MQP is its potent inhibitory activity against acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of MQP is its potential toxicity, which can make it difficult to work with in certain laboratory settings.
将来の方向性
There are several future directions for the study of MQP. One potential direction is to investigate its potential applications in the field of medicinal chemistry, where it may be useful for the development of new drugs for the treatment of various diseases. Another potential direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Finally, further research is needed to fully understand the advantages and limitations of MQP for laboratory experiments, which may help to optimize its use in various scientific settings.
合成法
The synthesis of MQP involves several steps that require specific reagents and conditions. The first step involves the reaction of 2-methylquinoline with ethyl 2-bromoacetate in the presence of potassium carbonate to yield ethyl 2-(2-methylquinolin-4-yl)acetate. This intermediate is then reacted with piperidine and sodium hydride in dimethylformamide to yield MQP. The final product is obtained by reacting MQP with methyl iodide in the presence of potassium carbonate.
科学的研究の応用
MQP has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MQP is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. MQP has also been studied for its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules.
特性
IUPAC Name |
methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-16(14-5-3-4-6-15(14)18-12)19-13-7-9-20(10-8-13)17(21)22-2/h3-6,11,13H,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANLXQYXEFPYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)



![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)
![N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7531375.png)


![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide](/img/structure/B7531405.png)